4-Chloro-2-(cyclobutylthio)pyridine

Chemical Procurement Quality Assurance Building Block Validation

4-Chloro-2-(cyclobutylthio)pyridine (CAS 1346707-36-5) is a heterocyclic building block characterized by a pyridine core substituted with a chlorine atom at the 4-position and a cyclobutylthio group at the 2-position. This specific 2,4-disubstitution pattern creates a dual-reactivity scaffold: the electron-withdrawing 4-chloro substituent enhances susceptibility to nucleophilic aromatic substitution (SNAr), while the 2-cyclobutylthio moiety serves as both a steric modulator and a leaving group under specific conditions, enabling divergent functionalization strategies not possible with simpler alkylthio or unsubstituted analogs.

Molecular Formula C9H10ClNS
Molecular Weight 199.70 g/mol
CAS No. 1346707-36-5
Cat. No. B11899740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(cyclobutylthio)pyridine
CAS1346707-36-5
Molecular FormulaC9H10ClNS
Molecular Weight199.70 g/mol
Structural Identifiers
SMILESC1CC(C1)SC2=NC=CC(=C2)Cl
InChIInChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
InChIKeyYHHIQCFKVDEDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(cyclobutylthio)pyridine (CAS 1346707-36-5): A Differentiated Pyridine Scaffold for Medicinal Chemistry and Agrochemical Synthesis


4-Chloro-2-(cyclobutylthio)pyridine (CAS 1346707-36-5) is a heterocyclic building block characterized by a pyridine core substituted with a chlorine atom at the 4-position and a cyclobutylthio group at the 2-position . This specific 2,4-disubstitution pattern creates a dual-reactivity scaffold: the electron-withdrawing 4-chloro substituent enhances susceptibility to nucleophilic aromatic substitution (SNAr), while the 2-cyclobutylthio moiety serves as both a steric modulator and a leaving group under specific conditions, enabling divergent functionalization strategies not possible with simpler alkylthio or unsubstituted analogs [1]. The compound is primarily employed as an advanced intermediate in the synthesis of kinase inhibitor analogs and agrochemical active ingredients .

Procurement Alert: Why 4-Chloro-2-(cyclobutylthio)pyridine Cannot Be Casually Substituted with Simpler Thioether Analogs


While the market offers numerous 2-(alkylthio)pyridine derivatives—such as 4-chloro-2-(methylthio)pyridine (CAS 334542-44-8) and 4-chloro-2-(ethylthio)pyridine (CAS 769163-28-2)—these simpler analogs are not equivalent substitutes for 4-chloro-2-(cyclobutylthio)pyridine. The cyclobutyl ring confers distinct stereoelectronic properties: its ring strain and non-planar puckered conformation create a unique steric footprint that alters both the reactivity of the adjacent sulfur atom and the orientation of downstream coupling reactions compared to linear alkylthio chains [1]. Furthermore, the compound serves as a specific precursor to Sorafenib analogs, a role for which smaller alkylthio derivatives lack the requisite molecular geometry . Direct substitution of a methylthio or ethylthio analog without re-optimizing reaction conditions will likely result in reduced coupling yields and altered product profiles. The quantitative data below substantiates these selection-critical differences.

Head-to-Head Evidence Guide: Quantifying the Selection Advantage of 4-Chloro-2-(cyclobutylthio)pyridine


Comparative Purity and Analytical Documentation: 4-Chloro-2-(cyclobutylthio)pyridine vs. Methylthio Analog

For procurement in drug discovery, the availability of comprehensive analytical documentation is critical. 4-Chloro-2-(cyclobutylthio)pyridine from Synblock is supplied with a minimum purity of 98% (NLT 98%) and includes full characterization by MSDS, NMR, HPLC, and LC-MS . In contrast, the closely related analog 4-chloro-2-(methylthio)pyridine (CAS 334542-44-8) is often listed as 'Discontinued' from certain suppliers and is frequently offered at lower purity grades (95%) with unspecified analytical support . This difference in documented purity and analytical package availability directly impacts the reproducibility of downstream reactions and the reliability of structure-activity relationship (SAR) studies.

Chemical Procurement Quality Assurance Building Block Validation

Steric Parameter Differentiation: The Impact of Cyclobutyl vs. Linear Alkyl on Molecular Geometry

The cyclobutyl ring in 4-chloro-2-(cyclobutylthio)pyridine is non-planar and exists in a puckered conformation, which imparts a distinct steric profile compared to the freely rotating ethyl or methyl chains of analog compounds [1]. While direct quantitative steric parameters (e.g., Taft Es values) for this specific compound are not reported in primary literature, the structural difference is evident in the number of rotatable bonds: the cyclobutylthio group restricts conformational freedom (1 rotatable bond between S and cyclobutyl) compared to the ethylthio analog (2 rotatable bonds) . This geometric constraint can translate to improved selectivity or binding affinity in biological targets where a specific 3D orientation is required, as inferred from structure-activity relationship studies of thioether-containing drug candidates [2].

Medicinal Chemistry Molecular Modeling Scaffold Optimization

Application-Specific Reactivity: Enabling the Synthesis of Sorafenib Analogs

A key differentiator for 4-chloro-2-(cyclobutylthio)pyridine is its documented use as a precursor in the synthesis of Sorafenib analogs, a class of multi-kinase inhibitors used in oncology . The 2,4-disubstitution pattern is critical for constructing the diaryl urea or related pharmacophore found in these inhibitors. While the exact yield for the specific coupling reaction with this compound is not disclosed in the vendor technical note, the structural feature—a chlorine atom positioned for SNAr and a thioether for potential oxidation to a sulfone leaving group—is essential for the synthetic route. Simpler analogs like 4-chloro-2-(methylthio)pyridine lack the appropriate steric bulk and metabolic stability often conferred by the cyclobutyl group in the final drug candidate .

Oncology Drug Discovery Kinase Inhibitors Synthetic Methodology

Market Availability: In-Stock vs. Discontinued Comparators

Procurement reliability is a critical, often overlooked factor in scientific selection. A direct head-to-head market availability comparison reveals that 4-chloro-2-(cyclobutylthio)pyridine is actively stocked by multiple reputable vendors (e.g., Synblock, AKSci, Leyan) . In contrast, the simpler analog 4-chloro-2-(methylthio)pyridine is listed as 'Discontinued' by at least one major supplier (CymitQuimica) . This discrepancy in supply chain status introduces significant risk for multi-year research projects that require consistent access to a building block. Selecting a compound with a stable and active supply chain mitigates the risk of project disruption or the need for costly and time-consuming route revalidation.

Supply Chain Reliability Research Continuity Chemical Sourcing

Validated Application Scenarios for 4-Chloro-2-(cyclobutylthio)pyridine Based on Empirical Evidence


Synthesis of Next-Generation Kinase Inhibitors (e.g., Sorafenib Analogs)

Based on vendor technical documentation, 4-chloro-2-(cyclobutylthio)pyridine is a recognized precursor for Sorafenib analogs, a class of tyrosine kinase inhibitors used in oncology . This scenario is ideal for medicinal chemistry teams aiming to explore structure-activity relationships around the central pyridine core of multi-kinase inhibitors. The compound's 2,4-disubstitution pattern and unique cyclobutylthio steric profile enable the construction of diverse analog libraries, as evidenced by its classification as a 'versatile small molecule scaffold' by multiple chemical suppliers .

Agrochemical Lead Discovery Targeting Acetolactate Synthase (ALS)

The compound is incorporated into herbicide development programs as an inhibitor of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . This application is supported by vendor technical notes indicating its use in agrochemical synthesis . Researchers in crop protection can leverage this building block to generate novel pyridine-based ALS inhibitors, benefiting from the compound's established purity (NLT 98%) and reliable supply chain for consistent lead optimization efforts [1].

Development of Conformationally Constrained Bioactive Molecules

The non-planar, puckered cyclobutyl ring imparts a degree of conformational rigidity to the molecule, a feature inferred from structural analysis and general principles of SAR . This makes 4-chloro-2-(cyclobutylthio)pyridine a strategic choice for projects aiming to enhance target selectivity or improve pharmacokinetic properties by reducing entropic penalties. While no direct biological data is available for this specific compound, the structural rationale aligns with the broader class of thioalkyl pyridine derivatives being investigated for psychotropic and other biological activities .

Synthetic Methodology Development for Heterocyclic Thioethers

The compound's dual-reactivity handles—the 4-chloro group for SNAr and the 2-thioether for potential oxidation—make it an excellent model substrate for developing new catalytic coupling reactions or automated flow-through synthesis protocols. Its well-documented purity profile (≥98%) and full analytical characterization (NMR, HPLC, LC-MS) provide a reliable benchmark for reaction optimization and yield quantification . This scenario is particularly relevant for process chemistry groups seeking to validate new synthetic methods on a well-defined, commercially available scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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